molecular formula C11H23NO B13178605 1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol

1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol

Cat. No.: B13178605
M. Wt: 185.31 g/mol
InChI Key: HDJMNDQZCTWGAW-UHFFFAOYSA-N
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Description

1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol is a bicyclic amino alcohol featuring a cyclohexanol core substituted with two methyl groups at the 3-position and an aminopropan-2-yl group at the 1-position.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-9(7-12)11(13)6-4-5-10(2,3)8-11/h9,13H,4-8,12H2,1-3H3

InChI Key

HDJMNDQZCTWGAW-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCCC(C1)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylcyclohexanone with 1-aminopropan-2-ol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,3-dimethylcyclohexanone or 3,3-dimethylcyclohexanal.

    Reduction: Formation of 1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexane.

    Substitution: Formation of 1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexyl chloride or bromide.

Scientific Research Applications

1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight pKa (Predicted) Boiling Point (°C) Density (g/cm³)
1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol C₁₁H₂₃NO 185.31 (est.) ~15.00 Not reported ~0.964 (est.)
1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol C₁₀H₂₁NO 171.28 15.00 ± 0.40 259.1 ± 13.0 0.964 ± 0.06
1-(1-Aminopropan-2-yl)-3-ethylcyclohexan-1-ol C₁₁H₂₃NO 185.31 Not reported Not reported Not reported
1-(Aminomethyl)-3,3-dimethylcyclohexan-1-ol hydrochloride C₉H₂₀ClNO 193.72 Not reported Not reported Not reported

Key Observations:

  • Molecular Weight and Hydrophobicity: The 3,3-dimethyl and 3-ethyl analogs share the same molecular formula (C₁₁H₂₃NO) but differ in substituent branching.
  • Acidity (pKa): The pKa of ~15.00 for the 3-methyl analog aligns with typical alcohol functional groups, suggesting similar acidity across the series .
  • Salt Formation: The hydrochloride derivative (C₉H₂₀ClNO) exhibits higher molecular weight and ionic character, likely improving aqueous solubility for pharmaceutical applications .

Biological Activity

1-(1-Aminopropan-2-yl)-3,3-dimethylcyclohexan-1-ol, also known by its CAS number 1538936-54-7, is a compound with significant biological interest due to its structural properties and potential pharmacological applications. This article explores its biological activity, including enzymatic interactions, metabolic pathways, and potential therapeutic effects.

  • Molecular Formula : C₁₁H₂₃NO
  • Molecular Weight : 185.31 g/mol
  • CAS Number : 1538936-54-7

Biological Activity Overview

The biological activity of this compound can be understood through its metabolic pathways and interactions with various enzymes. Research indicates that compounds related to amino alcohols are metabolized by microbial species, particularly Pseudomonas species, which have been shown to utilize 1-aminopropan-2-ol as a carbon source.

Enzymatic Interactions

Research has highlighted several key enzymatic processes involving amino alcohols:

  • Amino Alcohol Kinase Activity : This enzyme catalyzes the phosphorylation of amino alcohols, leading to the formation of amino alcohol O-phosphate intermediates. These intermediates are crucial for further metabolic conversions to aldehydes and acids .
  • Phospho-Lyase Activity : Enzymes such as phospho-lyases convert amino alcohol O-phosphates into propionaldehyde and other metabolites. The activity of these enzymes is influenced by pH and substrate concentration .

Metabolic Pathways

The metabolism of this compound involves several steps:

  • Initial Conversion : The compound is phosphorylated to form an amino alcohol O-phosphate.
  • Deamination : The O-phosphate undergoes deamination to yield propionaldehyde.
  • Further Metabolism : Propionaldehyde can be further oxidized to propionate or converted into acetyl-CoA through various enzymatic pathways.

Study 1: Microbial Metabolism

A study conducted on Pseudomonas sp. demonstrated the organism's capability to metabolize both l- and d-isomers of 1-amino-propan-2-ol. The research showed that the assimilation process involved the conversion of the amino alcohol to propionaldehyde and subsequent metabolites such as propionate .

Study 2: Enzyme Characterization

Further investigation into the enzymatic systems revealed that the amino alcohol kinase exhibited optimal activity at pH levels around 7 to 9. This study identified several inhibitors affecting enzyme activity, including threonine derivatives which suggest regulatory mechanisms in microbial metabolism .

Data Table: Summary of Biological Activities

Activity TypeDescriptionKey Findings
Amino Alcohol KinasePhosphorylation of amino alcoholsActive at pH 7–9; inhibited by threonine O-phosphates
Phospho-LyaseConversion of O-phosphates to aldehydesProduces propionaldehyde from amino alcohol O-phosphates
Microbial GrowthUtilization of amino alcohols as carbon sourcesSupported growth on both isomers of 1-amino-propan-2-ol

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